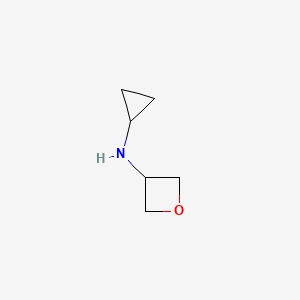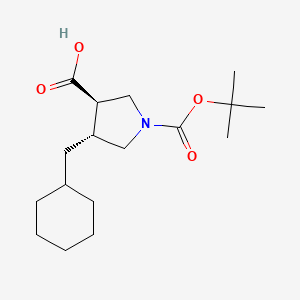
trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid, commonly known as Boc-L-Pro-CM-Phe-OH, is a chemical compound widely used in scientific research. This compound belongs to the family of pyrrolidine-3-carboxylic acid derivatives, which have been studied for their potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of Boc-L-Pro-CM-Phe-OH is not fully understood. However, it is believed to exert its biological effects by interacting with specific receptors or enzymes in the body. It may also modulate the activity of various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
Boc-L-Pro-CM-Phe-OH has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, it has been demonstrated to possess antimicrobial activity against several bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-L-Pro-CM-Phe-OH has several advantages and limitations for lab experiments. Its synthetic accessibility and stability make it a suitable candidate for various biological assays. However, its low solubility in aqueous solutions may limit its use in some experiments. Furthermore, its potential toxicity and side effects should be carefully evaluated before its use in in vivo experiments.
Orientations Futures
There are several future directions for the research on Boc-L-Pro-CM-Phe-OH. One potential area of investigation is the development of more potent and selective analogs with improved pharmacological properties. Another potential direction is the elucidation of its mechanism of action and its interaction with specific receptors or enzymes. Furthermore, its potential use in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
The synthesis of Boc-L-Pro-CM-Phe-OH involves several steps, starting with the protection of the amino group of L-proline with the Boc group. The next step is the coupling of the protected L-proline with the protected cyclohexylmethylphenylalanine using a coupling reagent such as HATU or DIC. The final deprotection step involves the removal of the Boc group using TFA or other suitable reagents.
Applications De Recherche Scientifique
Boc-L-Pro-CM-Phe-OH has been widely used in scientific research for its potential therapeutic applications. It has been studied for its anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(3R,4R)-4-(cyclohexylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-13(14(11-18)15(19)20)9-12-7-5-4-6-8-12/h12-14H,4-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWEDOOYXRWOE-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

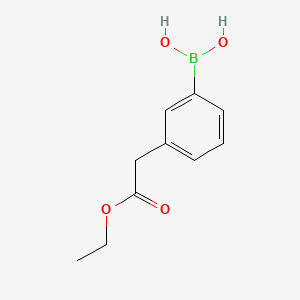
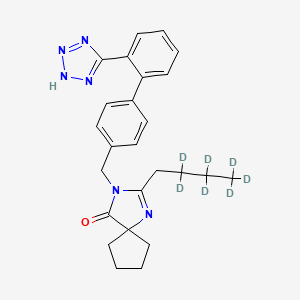
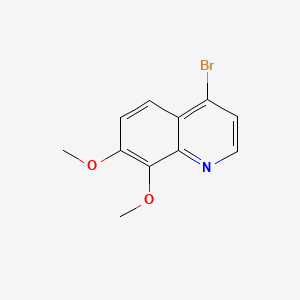
![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)


![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
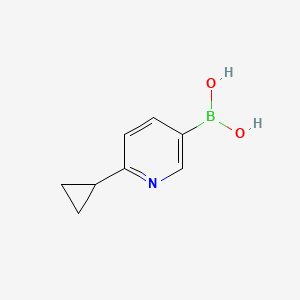
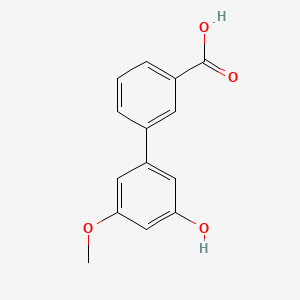

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)
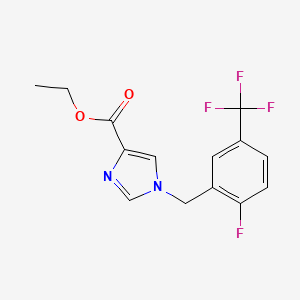
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)
